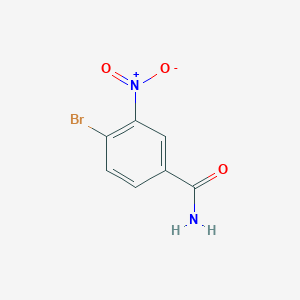

5-溴-2-异丁氧基苯甲醛

描述

Synthesis Analysis

The synthesis of halogenated benzaldehydes, including compounds similar to 5-Bromo-2-isobutoxybenzaldehyde, often involves palladium-catalyzed reactions or other halogenation techniques that introduce the bromine atom into the benzaldehyde framework. For example, palladium-catalyzed reactions have been employed to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing the versatility of palladium-catalysis in modifying benzaldehyde derivatives (Cho et al., 2004). Another method involves the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, which highlights the strategic introduction of bromine to achieve specific substitution patterns (Dubost et al., 2011).

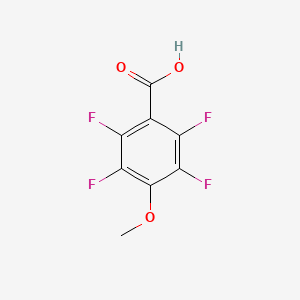

Molecular Structure Analysis

The molecular structure and crystallography of halogenated benzaldehydes reveal the influence of halogen atoms on the molecular geometry and intermolecular interactions. For instance, a study of 2-bromo-5-hydroxybenzaldehyde showed that the bromine atom significantly deviates from the plane of the benzene ring, affecting the molecule's overall geometry and its potential for forming hydrogen bonds (Silva et al., 2004). Such deviations can influence the compound's reactivity and its interaction with other molecules, which is crucial for its applications in synthesis and material science.

Chemical Reactions and Properties

The reactivity of 5-Bromo-2-isobutoxybenzaldehyde can be attributed to the presence of the aldehyde group and the bromine atom, which make it a suitable candidate for various organic transformations. Halogenated benzaldehydes participate in numerous chemical reactions, including carbonylative cyclization reactions that are palladium-catalyzed, leading to the formation of diverse heterocyclic compounds with potential biological activities (Cho et al., 1999). Such reactions exemplify the compound's utility in synthesizing complex molecules from simpler precursors.

Physical Properties Analysis

The physical properties of 5-Bromo-2-isobutoxybenzaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The bromine atom adds to the molecular weight and can affect the compound's volatility and solubility in organic solvents. Spectroscopic studies, like FT-IR and FT-Raman, provide insights into the vibrational modes of similar compounds, helping to understand the effect of substituents on the molecule's physical properties (Balachandran et al., 2013).

科学研究应用

-

Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Medicinal Chemistry

- Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, another compound related to 5-Bromo-2-isobutoxybenzaldehyde, have been synthesized and chosen as research candidates .

- Method : The stereostructures of these compounds have been researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .

- Results : The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation . These compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

- Proteomics Research

-

Chemical Synthesis

-

Therapeutic SGLT2 Inhibitors Manufacturing

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

属性

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEZMIFLPKGDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359600 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxybenzaldehyde | |

CAS RN |

222315-01-7 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)